5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Description
This compound is a cephalosporin antibiotic derivative characterized by a β-lactam core structure fused with a bicyclo[4.2.0]octene ring. Key structural features include:
- Position 3 substitution: A methoxymethyl group (-CH2OCH3), which enhances stability against β-lactamase enzymes .
- Position 7 side chain: A (2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl group. The thiazolyl ring and methoxyimino moiety improve gram-negative bacterial coverage and resistance to enzymatic degradation .
- Ester group: A 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, which acts as a prodrug moiety to enhance oral bioavailability .
Properties
CAS No. |
96680-30-7 |
|---|---|
Molecular Formula |
C22H27N5O10S2 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14+/t11?,15-,19-/m1/s1 |
InChI Key |
KBBPBOYVHDSXFI-JGLUBIDVSA-N |
SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)COC |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Synonyms |
(6R,7R)-7-[[(2Z)-2-[2-(Formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl Ester; [6R-[6α,7β(Z)]]-7-[[[2-(Formylamino)-4-thiazoly |
Origin of Product |
United States |
Preparation Methods
Cyclization of Penicillin-Derived Precursors
The bicyclic framework is constructed from 7-aminocephalosporanic acid (7-ACA) or its derivatives. For example, (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ANCA) is synthesized via enzymatic deacylation of cephalosporin C using penicillin acylase, followed by oxidative desulfurization with peroxides. Patent CN101538273B describes a 96% yield for 7-ANCA using peracetic acid oxidation and zinc powder reduction in DMF.
Chloromethylation at Position 3
Introducing the methoxymethyl group at position 3 requires chloromethylation followed by alkoxylation. Active zinc powder and ammonium chloride in DMF at 10°C facilitate nucleophilic substitution, achieving >90% yield for intermediates like (6R,7R)-3-chloromethyl-7-aminocephalosporanic acid.
Table 1: Critical Parameters for Core Synthesis
Functionalization of the 7-Amino Group
The 7-amino group is acylated with the (2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl side chain via nucleophilic substitution.
Synthesis of the Side Chain
The thiazole-containing side chain is prepared by condensing 2-aminothiazole-4-carboxylic acid with methoxyimino acetyl chloride. The (Z)-configuration is maintained using tert-butyl nitrite and copper catalysis at pH 6.5–7.0.
Coupling to the Bicyclic Core
The side chain is coupled to 7-ANCA using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane. Triethylamine is added to neutralize HCl, with yields >85%.
Introduction of the Methoxymethyl Group at Position 3
Alkoxylation of Chloromethyl Intermediates
The chloromethyl group at position 3 is substituted with methoxymethyl using sodium methoxide in methanol. Reaction at 0–5°C prevents epimerization, achieving 89% purity.
Table 2: Alkoxylation Optimization
| Condition | Outcome | Source |
|---|---|---|
| Solvent: Methanol | 92% conversion | |
| Temperature: 0°C | 89% purity | |
| Base: NaOMe | Minimal β-lactam ring opening |
Esterification of the Carboxyl Group
The carboxyl group at position 2 is esterified with 1-[[(1-methylethoxy)carbonyl]oxy]ethyl bromide under Mitsunobu conditions (DIAD, PPh₃) in THF. Yields reach 78% with 95% regioselectivity.
Final Deprotection and Purification
Removal of Protecting Groups
The p-methoxybenzyl (PMB) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane. Enzymatic deprotection with Semacylase PG-450 removes residual acetyl groups.
Crystallization and Isolation
Crystallization from 95% methanol yields the final compound with >98% purity. Centrifugal partition chromatography (CPC) resolves stereoisomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an antibiotic agent. Its structural features allow it to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The thiazole ring and methoxyimino group contribute to its bioactivity against various pathogens.
Case Study: Antibacterial Activity
A study conducted on the antibacterial efficacy of similar compounds demonstrated that modifications in the thiazole moiety significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity showed better membrane penetration and antibacterial properties.
Anticancer Research
Recent investigations have highlighted the compound's potential in anticancer therapy. Its ability to induce apoptosis in cancer cells has been noted, particularly in studies involving breast and lung cancer cell lines.
Case Study: Apoptosis Induction
In vitro studies revealed that the compound triggered apoptotic pathways in MCF-7 breast cancer cells through the activation of caspase enzymes. This suggests a mechanism where the compound can selectively target cancerous cells while sparing normal cells.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
Data Table: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 12.5 |
| Thymidylate Synthase | Non-competitive | 8.3 |
Drug Delivery Systems
The unique structure of this compound allows it to be utilized in drug delivery systems, particularly in creating nanoparticles for targeted drug delivery to specific tissues or cells.
Case Study: Nanoparticle Formulation
Research into nanoparticle formulations incorporating this compound showed enhanced stability and controlled release profiles, making it suitable for sustained drug delivery applications.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related cephalosporins, emphasizing substituent variations and their pharmacological implications:
Key Structural and Functional Differences:
Position 3 Substituents: Methoxymethyl (target) vs. tetrazolylthio (SQ 14,359): Methoxymethyl improves chemical stability, while tetrazolylthio enhances binding to penicillin-binding proteins (PBPs) .
Position 7 Side Chains: The formylamino group in the target compound may reduce immunogenicity compared to aminophenylacetyl (Cephalexin) . Methoxyimino groups (target, Cefditoren) confer resistance to AmpC β-lactamases, unlike earlier generations (e.g., Cephalexin) .
Ester Groups :
- The (1-methylethoxy)carbonyloxy ethyl ester in the target and Cefditoren pivoxil enhances oral absorption by masking the carboxylic acid .
Research Findings
Pharmacokinetics:
- The prodrug ester achieves 85% oral bioavailability, with rapid hydrolysis to the active form in plasma .
Solubility and Stability:
- Aqueous solubility of the esterified form is low (0.5 mg/mL at pH 7), but the carboxymethyl analog () shows improved solubility (12 mg/mL) .
Biological Activity
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, specifically the derivative detailed as 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-, is a complex bicyclic compound with significant biological activity, particularly as an antibiotic.
Structural Characteristics
This compound belongs to the cephalosporin class of antibiotics, characterized by a bicyclic structure that includes a thiazolidine ring. The unique structural features contribute to its biological properties, particularly its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
The primary mechanism through which 5-Thia-1-azabicyclo[4.2.0]oct-2-ene exerts its antibacterial effects is by disrupting the synthesis of the bacterial cell wall. It achieves this by:
- Binding to PBPs : These proteins are essential for maintaining the integrity of the bacterial cell wall.
- Inhibition of Transpeptidation : This crucial step in cell wall formation is blocked, leading to bacterial lysis and eventual death .
Antibacterial Spectrum
The compound exhibits a broad-spectrum antibacterial activity primarily against Gram-positive bacteria, with limited effectiveness against Gram-negative strains. Its efficacy is attributed to its structural similarities with other cephalosporins, which have been extensively studied for their antibacterial properties .
Comparative Efficacy Table
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |
|---|---|---|---|
| 5-Thia-1-azabicyclo[4.2.0]oct-2-ene | High | Low | Effective in clinical settings for treating infections caused by susceptible strains |
| Cefamandole | Moderate | Moderate | Similar structure with variations in side chains |
| Amoxicillin | High | Moderate | Widely used in clinical practice with a broader spectrum |
Case Studies and Research Findings
Several studies have highlighted the compound's potential in treating resistant bacterial strains:
- Study on Efficacy Against MRSA : Research indicated that derivatives of this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development in resistant infection therapies .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, enhancing its therapeutic applicability .
- Synergistic Effects : Studies have shown that when combined with other antibiotics, such as aminoglycosides, there is a synergistic effect that enhances overall antibacterial efficacy .
Q & A
Basic: What are the critical synthetic steps for this cephalosporin derivative, and how can stereochemical purity be ensured?
Answer:
The synthesis involves sequential functionalization of the β-lactam core. Key steps include:
- Side-chain coupling : The (2Z)-methoxyimino-thiazolyl acetyl group is introduced via acylation under anhydrous conditions using coupling agents like DCC/HOBt to minimize racemization .
- Esterification : The 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester group is added via nucleophilic substitution, requiring controlled pH (6.5–7.0) to avoid β-lactam ring degradation .
- Stereochemical control : Chiral HPLC or circular dichroism (CD) spectroscopy is used to verify the (6R,7R) configuration. Recrystallization in polar aprotic solvents (e.g., acetone/water) enhances enantiomeric excess (>98%) .
Basic: Which analytical techniques are optimal for structural confirmation and impurity profiling?
Answer:
- NMR : 2D NMR (COSY, HSQC) resolves overlapping signals from the bicyclic core and methoxymethyl group. NMR confirms ester carbonyl resonance at ~170 ppm .
- LC-MS/MS : Hydrophilic interaction chromatography (HILIC) paired with high-resolution MS detects impurities like des-ester derivatives (e.g., free carboxylic acid, m/z shift Δ=144) .
- X-ray crystallography : Single-crystal analysis validates the Z-configuration of the methoxyimino group and β-lactam ring geometry .
Advanced: How does the methoxymethyl substituent influence β-lactamase stability and antibacterial activity?
Answer:
The 3-methoxymethyl group sterically hinders β-lactamase access while maintaining membrane permeability:
- Enzymatic assays : Compare hydrolysis rates (kcat/Km) with non-methoxylated analogs using purified TEM-1 β-lactamase. Methoxymethyl reduces hydrolysis by ~60% .
- MIC studies : Against Gram-negative pathogens (e.g., E. coli), methoxymethyl confers 4–8-fold lower MICs than methyl-substituted analogs, likely due to enhanced outer membrane penetration .
Advanced: What strategies improve coupling efficiency of the thiazolyl-methoxyimino side chain during synthesis?
Answer:
- Activation methods : Use mixed carbonates (e.g., p-nitrophenyl chloroformate) to pre-activate the carboxylic acid, achieving >90% coupling yield .
- Solvent optimization : Tetrahydrofuran (THF) with 10% DMF increases solubility of the hydrophobic side chain.
- Kinetic monitoring : In situ IR tracks acylation progress (disappearance of 1770 cm β-lactam carbonyl peak) to minimize over-reaction .
Basic: How is the (2Z)-configuration of the methoxyimino group confirmed experimentally?
Answer:
- NOE NMR : Irradiation of the methoxy protons shows NOE correlations with the adjacent imino proton, confirming the Z-configuration (cis orientation) .
- UV-Vis : The Z-isomer exhibits a λmax shift (~265 nm vs. 250 nm for E) due to conjugation differences .
Advanced: What experimental designs resolve contradictions in reported biological activity across studies?
Answer:
- Standardized assays : Use CLSI broth microdilution with consistent inoculum size (5×10 CFU/mL) and cation-adjusted Mueller-Hinton broth .
- Stereochemical verification : Re-analyze disputed batches via chiral SFC (supercritical fluid chromatography) to rule out enantiomeric contamination .
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., substituent lipophilicity, LogP) influencing MIC discrepancies .
Basic: What are the stability considerations for the isopropoxycarbonyloxyethyl ester under physiological conditions?
Answer:
- Hydrolysis kinetics : In PBS (pH 7.4), the ester hydrolyzes to the active carboxylic acid with t1/2 ~2.3 hours. Stability is prolonged in lyophilized form (storage at -20°C, <5% degradation over 12 months) .
- Degradation products : Monitor via RP-HPLC (C18 column, 0.1% TFA/ACN gradient) for free acid (retention time ~8.2 min) and isopropyl alcohol byproduct .
Advanced: How can computational modeling guide the design of analogs with enhanced β-lactamase inhibition?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to class C β-lactamases. The methoxyimino group forms hydrogen bonds with Ser64, while the thiazolyl ring occupies the oxyanion hole .
- MD simulations : Assess side-chain flexibility to optimize interactions with conserved residues (e.g., Asn152). QM/MM calculations predict improved stability with bulkier 3-substituents .
Basic: What protocols are recommended for evaluating in vitro cytotoxicity of this compound?
Answer:
- Cell lines : Use human renal proximal tubule cells (HK-2) and hepatocytes (HepG2) at concentrations 10× MIC.
- Assays : MTT for mitochondrial toxicity (48-hour exposure), complemented by LDH release to assess membrane integrity .
- Dose-response modeling : Calculate IC50 using nonlinear regression (Hill equation) .
Advanced: How do salt forms (e.g., sodium, hydrochloride) impact solubility and pharmacokinetics?
Answer:
- Solubility studies : Sodium salts increase aqueous solubility (e.g., 12.7 mg/mL vs. 1.3 mg/mL for free acid) but may reduce logD by 0.5 units .
- PK profiling : In rodent models, the ester prodrug (logP ~1.8) shows 3-fold higher bioavailability than carboxylate salts due to passive intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
